Cerium triacetate sesquihydrate

Descripción general

Descripción

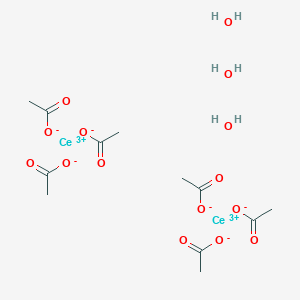

Cerium triacetate sesquihydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·1.5H₂O. It is a white powder that is soluble in water and is commonly used in various industrial and scientific applications. This compound is a hydrate form of cerium acetate and is known for its stability and reactivity in different chemical processes .

Mecanismo De Acción

Target of Action

It’s known to be used in combination with bromide ion, catalyzing the liquid-phase auto-oxidation of cresols .

Mode of Action

It’s known that the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . The redox potential shift and charge transfer behavior are difficult to understand because neither the cerium structures nor the charge transfer mechanism are well understood .

Biochemical Pathways

It’s known that the compound is involved in the preparation of cerium oxide , which has various applications in catalysis, energy storage, and other fields.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol in its anhydrous form, easily soluble in pyridine, and insoluble in acetone . These properties may influence its bioavailability.

Result of Action

Cerium triacetate sesquihydrate is used in various industries due to its catalytic properties. It’s used in glass manufacturing, glass polishing, optical glass making and polishing, pigments, pharma, specialty chemicals electronic, paint and driers, dyes and pigments, paper industries, etc . It’s also utilized in steel production to remove free sulfur and oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its availability and reactivity in different environments.

Análisis Bioquímico

Biochemical Properties

It is known that cerium compounds can interact with various enzymes, proteins, and other biomolecules . For instance, cerium can act as a catalyst in the liquid-phase auto-oxidation of cresols

Cellular Effects

Cerium compounds have been shown to influence cell function . For example, cerium oxide nanoparticles have been found to have antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

Cerium compounds have been shown to interact with biomolecules at the molecular level . For instance, cerium can bind to certain enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that cerium compounds can undergo various phase changes under different conditions . For example, cerium acetate can lose water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C

Dosage Effects in Animal Models

The effects of cerium triacetate sesquihydrate at different dosages in animal models have not been extensively studied. It is known that the effects of cerium compounds can vary with dosage . For instance, cerium chloride has been shown to impair spatial recognition memory in mice at certain dosages

Metabolic Pathways

Cerium compounds have been implicated in various metabolic processes . For example, acetate, a component of this compound, is involved in various metabolic pathways and can influence metabolic flux and metabolite levels

Transport and Distribution

Cerium compounds have been shown to accumulate in certain tissues in animals

Subcellular Localization

Cerium compounds have been shown to accumulate in certain subcellular compartments in plants

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerium triacetate sesquihydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows: [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ] This reaction typically requires a 50% acetic acid solution and is conducted at room temperature .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: Cerium triacetate sesquihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cerium(IV) compounds.

Reduction: It can be reduced to cerium(III) compounds.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂)

Reduction: Cerium(III) chloride (CeCl₃)

Substitution: Cerium(III) nitrate (Ce(NO₃)₃), Cerium(III) sulfate (Ce₂(SO₄)₃).

Aplicaciones Científicas De Investigación

Cerium triacetate sesquihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in biochemical assays and as a reagent in the preparation of cerium-based nanoparticles.

Medicine: Investigated for its potential use in radiopharmaceuticals and as an antioxidant in medical treatments.

Industry: Utilized in glass manufacturing, glass polishing, ceramics, and as a precursor for the synthesis of cerium oxide

Comparación Con Compuestos Similares

- Lanthanum(III) acetate

- Praseodymium(III) acetate

- Neodymium acetate

Comparison: Cerium triacetate sesquihydrate is unique due to its high reactivity and stability in aqueous solutions. Compared to other lanthanide acetates, it has a higher oxidation potential, making it more effective in catalytic applications. Additionally, its ability to form stable hydrates enhances its solubility and usability in various chemical processes .

Actividad Biológica

Cerium triacetate sesquihydrate, also known as cerium(III) acetate hydrate, is a cerium compound that has garnered attention for its various biological activities and applications in different fields. This article aims to provide a comprehensive overview of its biological activity, including its effects on human health, aquatic toxicity, and potential therapeutic uses.

- Molecular Formula :

- Molar Mass : 317.3 g/mol (anhydrous) .

- Solubility : Highly soluble in water (260 g/L at 20 °C) .

1. Toxicological Profile

This compound is classified as very toxic to aquatic life , with significant acute toxicity values:

| Endpoint | Value | Species | Source |

|---|---|---|---|

| LC50 | 0.13 mg/L | Rainbow trout | ECHA |

| EC50 | 6.9 mg/L | Daphnia magna | ECHA |

| EC50 (chronic) | 436 mg/L | Microorganisms | ECHA |

These findings indicate that the compound poses a risk to aquatic ecosystems, necessitating careful handling and disposal.

2. Human Health Effects

The safety data sheets indicate that this compound is slightly irritating to skin, eyes, and respiratory tracts but does not classify as a specific target organ toxicant for single or repeated exposure . Importantly, it is not considered mutagenic or carcinogenic .

3. Potential Therapeutic Uses

While primarily recognized for its industrial applications, cerium compounds have shown promise in biomedical research:

- Antioxidant Properties : Cerium ions can act as antioxidants, potentially offering protective effects against oxidative stress in cells.

- Catalytic Activity : Cerium triacetate has been utilized in catalyzing reactions in organic synthesis, which may have implications for drug development and synthesis processes .

Case Studies and Research Findings

Several studies have explored the biological implications of cerium compounds:

- A study published in Environmental Science & Technology highlighted the environmental impact of cerium compounds and their bioavailability in aquatic systems, emphasizing the need for further research into their ecological effects and potential bioaccumulation .

- Research has indicated that cerium oxide nanoparticles can exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting that cerium compounds might be beneficial in therapeutic contexts .

Propiedades

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.